molecular formula C19H23N5O2 B2657230 9-(4-ethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848739-17-3

9-(4-ethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2657230
CAS No.: 848739-17-3
M. Wt: 353.426
InChI Key: HXDPGCPFZKDDBU-UHFFFAOYSA-N
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Description

The compound “9-(4-ethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves a series of chemical reactions . The synthesis of similar compounds involves the condensation of certain moieties, cyclization, and other processes .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using computational tools . These tools can help identify their molecular and electronic behavior. The structure of pyrimidinediones, for example, is characterized by a pyrimidine ring substituted with two carbonyl groups .


Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions . For instance, the reaction of acetyl acetone and benzaldehyde in the presence of ammonium acetate can afford certain pyrimidine derivatives .

Mechanism of Action

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors against it have been used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives depend on their specific structures and biological activities . For instance, some pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown promising activity against certain cancer cell lines .

Future Directions

The future directions in the study of pyrimidine derivatives involve the development of novel compounds with higher selectivity as anticancer agents . The design, synthesis, and antitumor activity of novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues are areas of ongoing research .

Properties

IUPAC Name

9-(4-ethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-5-13-6-8-14(9-7-13)23-10-12(2)11-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h6-9,12H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDPGCPFZKDDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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